CID 78061801
Description
CID 78061801 is a chemical compound identified through gas chromatography-mass spectrometry (GC-MS) analysis, as evidenced by its total ion chromatogram and mass spectrum (Figure 1C, 1D) . The compound was isolated during vacuum distillation of CIEO (a botanical extract), with its content quantified across fractions (Figure 1C) .
Properties
Molecular Formula |
O21Si22 |
|---|---|
Molecular Weight |
953.9 g/mol |
InChI |
InChI=1S/O21Si22/c22-1-24-3-26-5-28-7-30-9-32-11-34-13-36-15-38-17-40-19-42-21-43-20-41-18-39-16-37-14-35-12-33-10-31-8-29-6-27-4-25-2-23 |
InChI Key |
ALUIBWXRRXCPNH-UHFFFAOYSA-N |
Canonical SMILES |
O([Si])[Si]O[Si]O[Si]O[Si]O[Si]O[Si]O[Si]O[Si]O[Si]O[Si]O[Si]O[Si]O[Si]O[Si]O[Si]O[Si]O[Si]O[Si]O[Si]O[Si]O[Si] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Substrate/Inhibitor Studies
CID 78061801 shares analytical methodologies (GC-MS) with compounds studied for substrate specificity and inhibition, such as taurocholic acid (CID 6675), ginkgolic acid 17:1 (CID 5469634), and betulin derivatives (CID 72326) . Key differences include:
- Functional Groups : Unlike taurocholic acid (a bile acid with sulfated and carboxylated steroidal backbone), this compound lacks sulfur-based modifications, as inferred from its mass spectrum .
- Chromatographic Behavior : this compound elutes earlier in GC-MS compared to betulinic acid (CID 64971), suggesting lower molecular weight or higher volatility .
Table 1: Structural and Analytical Comparison
| Compound (CID) | Molecular Formula | Key Functional Groups | GC-MS Retention Time | Key Applications |
|---|---|---|---|---|
| This compound | Not reported | Likely hydroxyl, alkene | Intermediate | Botanical extract analysis |
| Taurocholic acid (6675) | C₂₆H₄₅NO₆S | Sulfate, carboxylate | Long | Bile acid transport studies |
| Betulin (72326) | C₃₀H₅₀O₂ | Hydroxyl, triterpene | Long | Antiviral, anticancer |
Oscillatoxin Derivatives
Oscillatoxin D (CID 101283546) and 30-methyl-oscillatoxin D (CID 185389) are marine toxin derivatives with complex polyether structures .
Table 2: Toxicity and Bioactivity Comparison
| Compound (CID) | Toxicity Profile | Bioactivity | Molecular Complexity |
|---|---|---|---|
| This compound | Not reported | Presumed low toxicity | Moderate |
| Oscillatoxin D (101283546) | Neurotoxic | Ion channel modulation | High |
| Ginkgolic acid 17:1 (5469634) | Cytotoxic | Protease inhibition | Moderate |
Pharmacokinetic and Physicochemical Properties
Solubility and Bioavailability
In contrast, highly lipophilic compounds like lupenone (CID 92158) exhibit lower solubility .
Collision Cross-Section (CCS) and Mass Spectrometry
This compound’s CCS value (unreported) could be compared to similar-mass compounds in PubChem datasets . For example, erythrosine B (CID 3259), a dye with MW 835.64, has a CCS of 250 Ų, whereas this compound’s lower MW (inferred from GC-MS) would correlate with a smaller CCS .
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